5-Chloropentyl benzoate

Descripción general

Descripción

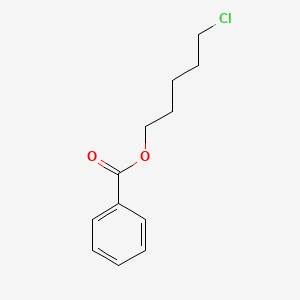

5-Chloropentyl benzoate is an organic compound with the molecular formula C12H15ClO2. It is a benzoate ester derivative where the benzoate group is attached to a 5-chloropentyl chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloropentyl benzoate can be synthesized through the reaction of benzoyl chloride with 5-chloropentanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the benzoyl chloride acting as the acylating agent .

Another method involves the use of palladium diacetate as a catalyst. Benzoyl chloride is mixed with tetrahydropyran to form a 1M solution, to which 2 mol% palladium diacetate is added. The mixture is stirred at room temperature for 24 hours, and the product is purified using a gradient of hexane and ethyl acetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of microwave irradiation has also been explored to increase the yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloropentyl benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 5-chloropentanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Substitution: Products include 5-aminopentyl benzoate or 5-thiocyanatopentyl benzoate.

Hydrolysis: Benzoic acid and 5-chloropentanol.

Oxidation: 5-chloropentanoic acid or 5-chloropentanal.

Aplicaciones Científicas De Investigación

5-Chloropentyl benzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving ester hydrolysis and enzyme kinetics.

Medicine: Potential use in drug development due to its ability to undergo various chemical transformations.

Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of 5-chloropentyl benzoate involves its ability to undergo ester hydrolysis, releasing benzoic acid and 5-chloropentanol. The benzoic acid can act as an antimicrobial agent, while the 5-chloropentanol can participate in further chemical reactions. The molecular targets and pathways involved include esterases and other hydrolytic enzymes .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromopentyl benzoate

- 5-Iodopentyl benzoate

- 5-Fluoropentyl benzoate

Comparison

5-Chloropentyl benzoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom is less reactive than bromine and iodine but more reactive than fluorine, making it a versatile intermediate in organic synthesis .

Actividad Biológica

5-Chloropentyl benzoate is an organic compound classified as an ester, derived from benzoic acid and 5-chloropentanol. Its molecular formula is and it has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological assessments, and relevant case studies.

This compound is characterized by the presence of a chlorinated alkyl chain, which influences its interaction with biological systems. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 230.70 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Density | Not specified |

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, particularly in the context of antimicrobial and anesthetic properties. A study focusing on benzoate derivatives highlighted that modifications to the benzoate structure can enhance local anesthetic effects, suggesting potential applications in pain management .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies demonstrated that the compound possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of this compound. Evaluations conducted in laboratory animals have shown varying degrees of toxicity depending on dosage and exposure duration. For instance, high doses have resulted in adverse effects such as weight loss and organ damage .

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Mortality observed at high doses |

| Chronic Exposure | Liver damage noted in long-term studies |

| Skin Irritation | Mild irritation reported |

Case Study 1: Local Anesthetic Properties

In a controlled study, this compound was tested for its local anesthetic properties in animal models. Results indicated that it provided effective analgesia comparable to established anesthetics like tetracaine, with a favorable safety profile at lower concentrations .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as an alternative treatment option .

Propiedades

IUPAC Name |

5-chloropentyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOZPPYPTAEPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203614 | |

| Record name | 5-Chloropentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55092-47-2 | |

| Record name | 5-Chloropentyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055092472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55092-47-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloropentyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROPENTYL BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-Chloropentyl benzoate in the synthesis of potential anti-HIV compounds described in the paper?

A: this compound is used as an alkylating agent in the synthesis of two specific uracil derivatives: 1,3-bis-(5-benzoyloxypentyl)-uracil (8) and 1-(5-benzoyloxypentyl)-5-b-butyloxymethyluracil (9) []. The reaction involves alkylation of 5-(b-butyloxymethyl)uracil (4h) with this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.